
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- is a chemical compound with significant importance in various scientific fields It is characterized by its pyridine ring structure with nitrile groups at the 3 and 4 positions, and a 1,2-dihydro-6-methyl-2-oxo- substituent
准备方法
The synthesis of 3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and catalysts used can vary depending on the desired scale and application .
化学反应分析
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like hydrogen gas or metal hydrides.
Substitution: The nitrile groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential inhibitor or activator of specific enzymes.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of various chemical products and materials
作用机制
The mechanism by which 3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- can be compared with other similar compounds such as:
3-Cyanopyridine: Known for its use in the synthesis of nicotinic acid derivatives.
2,6-Pyridinedicarbonitrile: Utilized in the synthesis of various heterocyclic compounds.
3,4-Dicyanopyridine: Often used in the preparation of complex organic molecules.
The uniqueness of 3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- lies in its specific substituent pattern and the resulting chemical properties, which make it suitable for a wide range of applications .
属性
CAS 编号 |
100960-56-3 |
|---|---|
分子式 |
C8H5N3O |
分子量 |
159.14 g/mol |
IUPAC 名称 |
6-methyl-2-oxo-1H-pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C8H5N3O/c1-5-2-6(3-9)7(4-10)8(12)11-5/h2H,1H3,(H,11,12) |
InChI 键 |
KUVHAMHPPKQIJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


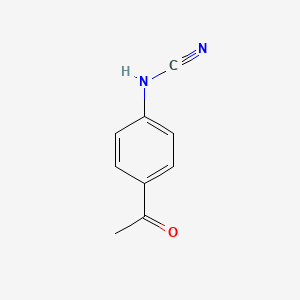
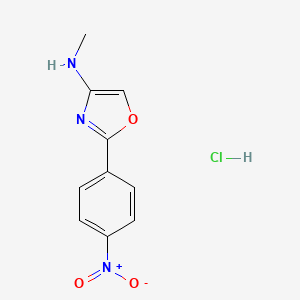
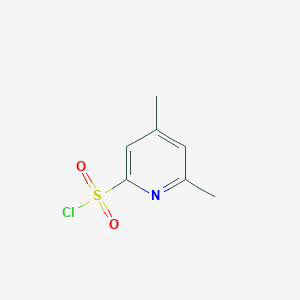
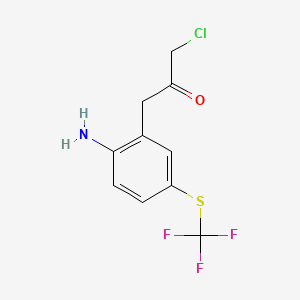
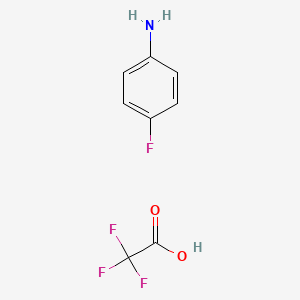


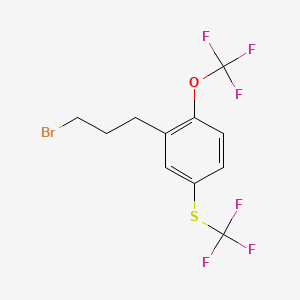
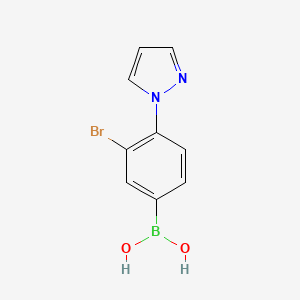
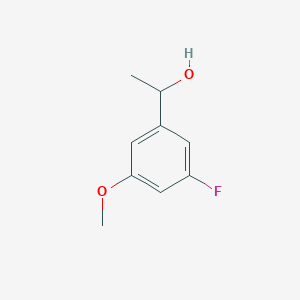


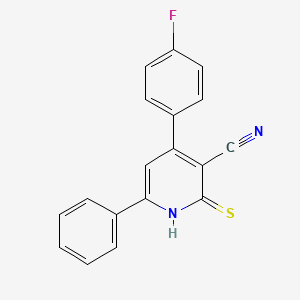
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
